5-Chloro-2-ethoxy-1,3-difluorobenzene
Description
5-Chloro-2-ethoxy-1,3-difluorobenzene (CAS: N/A*) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 5), ethoxy (position 2), and fluorine atoms (positions 1 and 3). This structure imparts unique electronic and steric properties, making it valuable as an intermediate in pharmaceuticals, agrochemicals, and specialty materials. The ethoxy group enhances solubility in organic solvents, while the halogen arrangement influences reactivity in substitution and coupling reactions.
Properties
IUPAC Name |
5-chloro-2-ethoxy-1,3-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUGTOLBJKBQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Analogs and Similarity Scores
The following compounds exhibit high structural similarity to 5-Chloro-2-ethoxy-1,3-difluorobenzene, as determined by substituent patterns and functional groups :
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 5-Chloro-1,3-difluoro-2-methoxybenzene | 170572-51-7 | 0.97 | Methoxy (vs. ethoxy) at position 2 |
| 4-Chloro-1-fluoro-2-methoxybenzene | 1092349-89-7 | 0.97 | Methoxy at position 2; chlorine at position 4 |
| 4-Chloro-1-ethoxy-2-fluorobenzene | 289039-40-3 | 0.92 | Ethoxy at position 1; chlorine at position 4 |
Brominated Analogs
Bromine substitution alters steric and electronic profiles:
- 5-Bromo-2-ethoxy-1,3-difluorobenzene (CAS 115467-04-4): Bromine replaces chlorine at position 5, increasing molecular weight (266.5 g/mol vs.
- 5-Bromo-1-chloro-3-ethoxy-2-fluorobenzene (CAS 2386353-41-7): Bromine at position 5 and ethoxy at position 3; positional changes affect steric hindrance in synthetic applications .
Physical and Chemical Properties
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